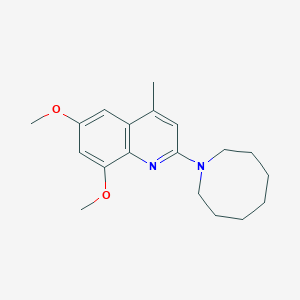![molecular formula C18H21N3O2S B5122915 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5122915.png)
4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine is a chemical compound that has been studied for its potential applications in scientific research. It is a morpholine derivative that has shown promise in various fields of study, including biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine is not fully understood. However, it is believed to interact with certain enzymes and receptors in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of certain enzymes and receptors in the body. This can result in changes in cellular signaling pathways, gene expression, and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine in lab experiments is its specificity. The compound has been shown to interact selectively with certain enzymes and receptors, making it a useful tool for studying their function. However, one limitation is that the compound may not be suitable for all types of experiments, and further studies are needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research involving 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine. One potential application is in the development of new drugs that target specific enzymes or receptors in the body. The compound could also be used to study the role of these targets in various diseases and conditions. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine involves several steps. The starting materials are morpholine and 2-methyl-6-phenyl-4-pyrimidinethiol. The two compounds are reacted together in the presence of a suitable catalyst to form the desired product. The synthesis has been optimized to produce high yields of pure compound.
Applications De Recherche Scientifique
4-{2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanoyl}morpholine has been studied for its potential applications in scientific research. It has shown promise as a tool for studying various biochemical and physiological processes. The compound has been used to investigate the mechanism of action of certain enzymes and receptors in the body.
Propriétés
IUPAC Name |
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(18(22)21-8-10-23-11-9-21)24-17-12-16(19-14(2)20-17)15-6-4-3-5-7-15/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVQUULNSDPIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanyl-1-morpholin-4-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)
![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)

![1-[3-(4-chlorophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5122866.png)

![2-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5122890.png)
![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5122898.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)